molecular formula C7H12N2O B1345553 2-(Morpholin-4-yl)propanenitrile CAS No. 3626-56-0

2-(Morpholin-4-yl)propanenitrile

Cat. No. B1345553
CAS RN: 3626-56-0
M. Wt: 140.18 g/mol
InChI Key: YRJOBFAKVQTZCE-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)propanenitrile is a chemical compound that features a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, attached to a propanenitrile group. This structure is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds.

Synthesis Analysis

The synthesis of compounds related to 2-(Morpholin-4-yl)propanenitrile involves cyclization reactions, reduction, and acidification processes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which shares a similar morpholine structure, was achieved through a divergent synthetic method starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent. This method is noted for its ease of operation, short reaction time, and high yield, with a reported yield of 62.3% .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). These techniques ensure the correct formation of the morpholine ring and the attachment of the appropriate functional groups .

Chemical Reactions Analysis

In the context of 2-(Morpholin-4-yl)propanenitrile derivatives, base-catalyzed condensation reactions are employed to synthesize new compounds. For example, 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives were synthesized through the condensation of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles. These reactions are followed by regiospecific reductions to yield propanenitrile derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Morpholin-4-yl)propanenitrile are not detailed in the provided papers, the related compounds exhibit properties that enable their use in antimicrobial applications. The synthesized derivatives were found to be active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans, indicating their potential in antimicrobial therapy .

Scientific Research Applications

Antimicrobial Activity

2-(Morpholin-4-yl)propanenitrile derivatives exhibit significant antimicrobial activity. Research by Makawana, Patel, and Patel (2011) found that derivatives of this compound were active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as against the fungal pathogen Candida albicans. This indicates its potential use in developing new antimicrobial agents (Makawana, Patel, & Patel, 2011).

Catalysis in Organic Synthesis

Xu et al. (2017) reported the use of N-methyl morpholine based ionic liquids, incorporating 2-(Morpholin-4-yl)propanenitrile, as catalysts in Knoevenagel condensation. These catalysts showed efficacy in reactions involving various aldehydes or ketones with activated methylene compounds, highlighting their role in facilitating organic synthesis (Xu et al., 2017).

Synthesis of Protein Kinase Inhibitors

Aristegui et al. (2006) utilized 2-(Morpholin-4-yl)propanenitrile in the synthesis of DNA-dependent protein kinase inhibitors. Their research demonstrated efficient methods for synthesizing key intermediates, which are crucial in developing targeted therapeutic agents (Aristegui et al., 2006).

Antioxidant Activity Studies

Nurkenov et al. (2018) explored the antioxidant properties of compounds derived from 2-(Morpholin-4-yl)propanenitrile. Their studies provided insights into the potential of these compounds in neutralizing active forms of oxygen, suggesting their use in antioxidant applications (Nurkenov et al., 2018).

Photophysical and X-Ray Structural Analysis

Pye, Fronczek, and Isovitsch (2010) conducted photophysical characterization and X-ray structure analysis of compounds involving 2-(Morpholin-4-yl)propanenitrile. Their work contributes to understanding the physical and chemical properties of these compounds, which is essential for various scientific applications (Pye, Fronczek, & Isovitsch, 2010).

Photocycloaddition Studies

Research by van Wolven, Döpp, and Henkel (2006) involved the photocycloaddition of 2-aminopropenenitriles, including morpholino derivatives, to methyl phenylglyoxylate. This study adds to the knowledge of chemical reactions involving 2-(Morpholin-4-yl)propanenitrile, useful in synthetic chemistry (van Wolven, Döpp, & Henkel, 2006).

Synthesis of Allenes

Kuang and Ma (2010) described the use of morpholine, including 2-(Morpholin-4-yl)propanenitrile, in the one-pot synthesis of allenes, demonstrating its utility in creating complex organic structures (Kuang & Ma, 2010).

Crystal Structure Analysis

Al-Majid et al. (2020) examined the crystal structures of compounds based on morpholine, contributing to a deeper understanding of the molecular structure of such substances, which is vital in the field of crystallography and material science (Al-Majid et al., 2020).

Safety And Hazards

2-(Morpholin-4-yl)propanenitrile is classified as a dangerous substance. It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-morpholin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOBFAKVQTZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957650
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)propanenitrile

CAS RN

3626-56-0
Record name 4-Morpholineacetonitrile, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YV Popov, VM Mokhov, NA Tankabekyan - Russian Journal of Organic …, 2014 - Springer
α-Amino nitriles containing a primary amino group undergo transamination with aliphatic and aromatic amines under mild conditions with high yields. A probable reaction mechanism …
Number of citations: 3 link.springer.com

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